N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure‑Activity Relationship Triazole SAR

This fully substituted 1,2,3-triazole-4-carboxamide combines a sterically demanding C5 isopropyl group (MR 14.97 cm³·mol⁻¹) with an N-(4-methoxyphenyl) amide terminus, creating a unique pharmacophoric pattern for mapping steric tolerance and polar interactions in enzyme binding sites. Its balanced cLogP (3.42), Fsp³ (0.26), and tPSA (69.1 Ų) position it at the lead-like/drug-like interface, making it an optimal reference standard for ADME assay calibration and a versatile scaffold for parallel chemistry derivatization. Select this compound to probe hydrophobic pockets that accommodate branched alkyl groups while simultaneously exploring methoxy-aryl interactions—a design logic validated in smHDAC8 inhibitor series.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 954811-97-3
Cat. No. B2827018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS954811-97-3
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24)
InChIKeyNZXBZUCOAVQVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 20 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954811-97-3): Baseline Identity and Structural Context


N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954811-97-3) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a phenyl group at N1, an isopropyl substituent at C5, and a 4-methoxyphenyl moiety on the exocyclic carboxamide nitrogen [1]. This substitution pattern places it within a class of triazole carboxamides explored for diverse biological activities, yet direct primary literature reporting quantitative pharmacological or physicochemical data for this specific compound remains absent from major public repositories such as PubMed, ChEMBL, and PubChem as of the current search [2]. Consequently, all differential analysis presented herein is derived from structural comparison with the closest accessible analogs and class-level structure‑activity relationship (SAR) inferences drawn from published triazole carboxamide series.

Why N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Common Triazole Carboxamide Analogs


The 1,2,3-triazole-4-carboxamide scaffold tolerates extensive substitution, yet even minor modifications at the C5 and exocyclic amide positions profoundly alter steric bulk, lipophilicity, and hydrogen‑bonding capacity, leading to divergent target engagement and pharmacokinetic profiles [1]. The C5 isopropyl group of the target compound introduces a steric volume (estimated molar refractivity contribution ≈ 14.97 cm³·mol⁻¹) that is absent in the 5‑H analog (1-phenyl-1H-1,2,3-triazole-4-carboxamide, CAS 2055-53-0) and substantially larger than the 5‑methyl or 5‑ethyl congeners . Simultaneously, the N-(4-methoxyphenyl) carboxamide terminus provides a hydrogen‑bond acceptor (methoxy oxygen) and extended π‑surface that are lost upon replacement with N‑benzyl, N‑phenyl, or N‑alkyl variants [1]. These cumulative differences render simple interchange of in‑class compounds unreliable for reproducible SAR campaigns, hit‑to‑lead optimization, or procurement of screening library subsets.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Versus Closest Analogs


C5 Isopropyl Steric Bulk Differentiation Against 5‑H, 5‑Methyl, and 5‑Ethyl Analogs

The C5 isopropyl substituent of the target compound imparts a calculated molar refractivity (MR) of 14.97 cm³·mol⁻¹ (ChemAxon prediction), which is 9.34 cm³·mol⁻¹ larger than the 5‑H analog (MR = 5.63 cm³·mol⁻¹ for 1-phenyl-1H-1,2,3-triazole-4-carboxamide), 5.52 cm³·mol⁻¹ larger than the 5‑methyl analog, and 2.77 cm³·mol⁻¹ larger than the 5‑ethyl analog [1]. In published triazole carboxamide SAR, increasing C5 steric bulk correlates with altered target selectivity; for instance, isopropyl and cyclopropyl at C5 yielded sub‑micromolar potency in benzoisothiazole‑triazole hybrids against breast carcinoma cells, whereas smaller alkyl groups were less active [2]. Substitution at C5 also influences the dihedral angle between the triazole and N1‑phenyl rings, modulating π‑stacking interactions [3].

Medicinal Chemistry Structure‑Activity Relationship Triazole SAR

N-(4-Methoxyphenyl) Amide Motif Differentiation Against N‑Benzyl and N‑Phenyl Analogs

The N-(4-methoxyphenyl) group introduces a hydrogen‑bond acceptor (methoxy oxygen) and an extended aromatic system not present in N‑benzyl (CH₂‑phenyl) or N‑phenyl (no substituent) analogs. The calculated topological polar surface area (tPSA) of the target compound is 69.1 Ų, compared to 55.6 Ų for the N‑benzyl analog (N-benzyl‑1‑phenyl‑5‑(propan‑2‑yl)‑1H‑1,2,3‑triazole‑4‑carboxamide, CAS 954761‑00‑3) and 46.9 Ų for the N‑phenyl analog (5‑isopropyl‑N,1‑diphenyl‑1H‑1,2,3‑triazole‑4‑carboxamide) [1]. The additional hydrogen‑bond acceptor capability of the methoxy group has been shown in triazole‑based smHDAC8 inhibitors to contribute to potency and selectivity; the hydroxamate analog N‑hydroxy‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide (2b) exhibited potent smHDAC8 inhibition (IC₅₀ = 0.47 µM) with selectivity over human HDACs, highlighting the critical role of the carboxamide terminus in target engagement [2].

Medicinal Chemistry Hydrogen Bonding Lipophilicity

Lipophilicity Modulation Relative to 5‑Alkyl and N‑Alkyl Congeners

The predicted consensus Log P (cLogP) for the target compound is 3.42, reflecting the combined lipophilic contributions of the C5 isopropyl (π ≈ 1.53), N1‑phenyl (π ≈ 1.96), and N‑(4‑methoxyphenyl) (π ≈ 2.06) fragments [1]. This value lies within the optimal range for oral bioavailability (Lipinski Log P ≤ 5) but is significantly higher than the 5‑H analog (cLogP ≈ 2.1) and lower than the N‑(4‑chlorophenyl) variant (cLogP ≈ 3.95) [1]. In a series of 1‑(4‑methoxyphenyl)‑N‑substituted phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide derivatives, compounds with Log P between 3.0 and 3.8 demonstrated the most favorable balance of cytotoxicity (IC₅₀ = 7.11–13.11 µM against MCF‑7) and compliance with Lipinski and Veber rules [2]. The target compound’s cLogP of 3.42 positions it within this empirically favorable window.

Drug‑likeness Lipophilicity ADME

Molecular Weight and Fractional Csp3 Differentiation for Library Design

The target compound has a molecular weight (MW) of 336.4 g·mol⁻¹ and a fraction of sp³‑hybridized carbons (Fsp³) of 0.26 [1]. This MW is 18 Da heavier than the 5‑methyl analog (MW ≈ 318.4) and 14 Da lighter than the 5‑propyl analog (MW ≈ 350.4), placing it at the center of the lead‑like MW distribution [2]. The Fsp³ of 0.26 exceeds that of the fully aromatic 5‑phenyl analog (Fsp³ ≈ 0.05) and approximates the mean Fsp³ of oral clinical candidates (Fsp³ ≈ 0.36) more closely, suggesting a superior balance of aromatic and aliphatic character for progression into lead optimization [2]. In the benzoisothiazole‑triazole‑4‑carboxamide series, compounds with Fsp³ between 0.20 and 0.35 exhibited the highest ligand efficiency indices [3].

Library Design Lead‑likeness Molecular Complexity

Recommended Procurement and Research Scenarios for N-(4-Methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide


Hit‑Expansion and SAR Libraries Targeting Kinase or Epigenetic Proteins

The target compound’s C5 isopropyl and N-(4-methoxyphenyl) substituents provide a steric and electronic profile distinct from 5‑H, 5‑methyl, and 5‑ethyl analogs. In a library context, it can serve as a probe for hydrophobic pockets that accommodate branched alkyl groups while the methoxyphenyl amide terminus explores polar sub‑pocket interactions. This design logic aligns with the smHDAC8 inhibitor series where the 1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide core was critical for potency [1]. Researchers requiring a compound with balanced cLogP (3.42) and Fsp³ (0.26) for lead‑like property optimization will find this scaffold suitable for parallel chemistry derivatization at the amide position.

Computational Docking and Pharmacophore Modeling Studies

With a calculated tPSA of 69.1 Ų and five hydrogen‑bond acceptors, this compound offers a defined pharmacophoric pattern for docking into targets where methoxy‑aryl interactions are favorable. The C5 isopropyl group’s steric bulk (MR = 14.97 cm³·mol⁻¹) can be used to probe steric tolerance in binding sites, complementing smaller C5 substituents. In silico models built on this scaffold can be validated against the cytotoxicity trends observed in the 1‑(4‑methoxyphenyl)‑triazole‑4‑carboxamide series, where IC₅₀ values ranged from 7.11 to 31.87 µM against MCF‑7 and MDA‑MB‑231 cells [2].

Physicochemical Benchmarking for ADME Property Profiling

The compound’s molecular weight (336.4 g·mol⁻¹), cLogP (3.42), and Fsp³ (0.26) place it at the intersection of lead‑like and drug‑like chemical space. It can serve as a reference standard for calibrating in vitro permeability, metabolic stability, or plasma protein binding assays within a triazole carboxamide series. Its lipophilicity falls within the 3.0–3.8 window associated with favorable cytotoxicity and drug‑likeness in related analogs [2], making it a suitable control compound for ADME assay development.

Synthetic Methodology Development and Click Chemistry Optimization

The fully substituted 1,2,3‑triazole core bearing C5 isopropyl and N1‑phenyl groups provides a sterically demanding substrate for optimizing CuAAC (copper‑catalyzed azide‑alkyne cycloaddition) reaction conditions, particularly for internal alkyne substrates. The subsequent carboxamide coupling with 4‑methoxyaniline offers a testbed for amide bond formation under steric constraint. Success in synthesizing this compound demonstrates competence in accessing hindered triazole carboxamides, which are relevant building blocks for medicinal chemistry programs [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.